3-Methyl-2,2'-bipyridine
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Overview
Description
3-Methyl-2,2'-bipyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the third position and another pyridine ring at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,2'-bipyridine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs a column packed with Raney® nickel and a low boiling point alcohol, such as 1-propanol, at high temperatures . The reaction proceeds with high selectivity, producing the desired compound in good yields without the need for additional work-up or purification.
Another method involves the [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components. This approach utilizes either thermal pericyclic reactions or transition metal-catalyzed formal cycloaddition reactions . Both methods provide efficient pathways for synthesizing pyridine derivatives, including this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale continuous flow synthesis due to its efficiency and scalability. The use of metal catalysts, such as Raney® nickel, and optimized reaction conditions ensure high yields and minimal waste, making this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,2'-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the formation of reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the reagents used.
Scientific Research Applications
3-Methyl-2,2'-bipyridine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-Methyl-2,2'-bipyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler analog with a single methyl group on the pyridine ring.
2-Pyridone: A related compound with a carbonyl group at the second position.
2-(Pyridin-2-yl)pyrimidine: A compound with a pyrimidine ring fused to the pyridine ring.
Uniqueness
3-Methyl-2,2'-bipyridine stands out due to its dual pyridine rings and the presence of a methyl group, which confer unique chemical properties and reactivity. Its ability to participate in various chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-methyl-2-pyridin-2-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-5-4-8-13-11(9)10-6-2-3-7-12-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIHWYXRPSNKHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983450 |
Source
|
Record name | 3-Methyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64859-47-8 |
Source
|
Record name | Bipyridine, methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064859478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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